

PI3K-IN-34 effect on PI3K/Akt/mTOR pathway

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Compound of Interest

Compound Name: PI3K-IN-34

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An In-depth Technical Guide on the Effect of PI3K Inhibition on the PI3K/Akt/mTOR Pathway
Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has established it as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of inhibiting this pathway, using the well-characterized, potent, and selective PI3K α inhibitor, Alpelisib (formerly BYL719), as a primary example to illustrate the mechanism and consequences of PI3K inhibition. This document details the molecular interactions, presents quantitative efficacy data, outlines key experimental protocols, and provides visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The PI3K/Akt/mTOR Signaling Pathway: A Core Cellular Regulator

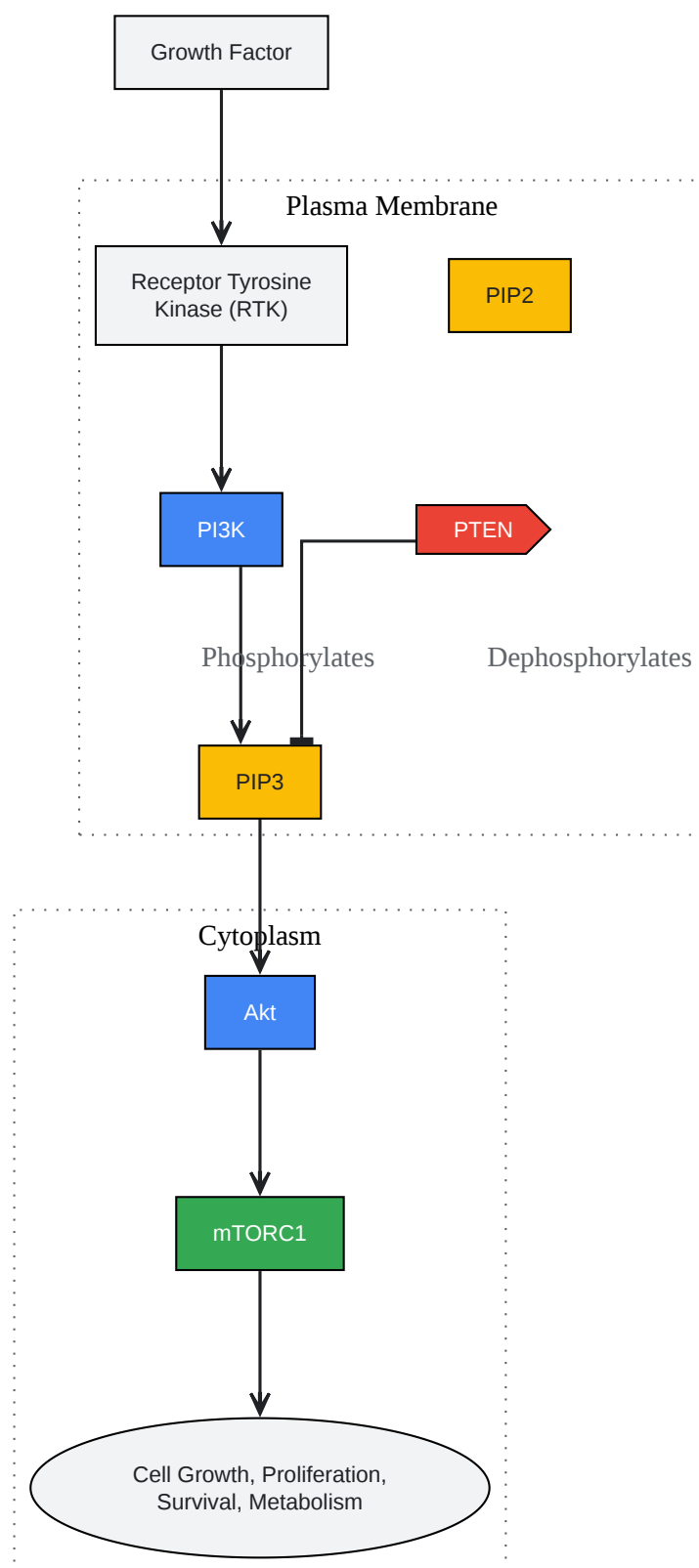
The PI3K/Akt/mTOR pathway is an intracellular signaling cascade essential for normal cellular function.[1] The pathway is typically activated by extracellular signals, such as growth factors, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[2] This activation leads to the recruitment and stimulation of PI3K.

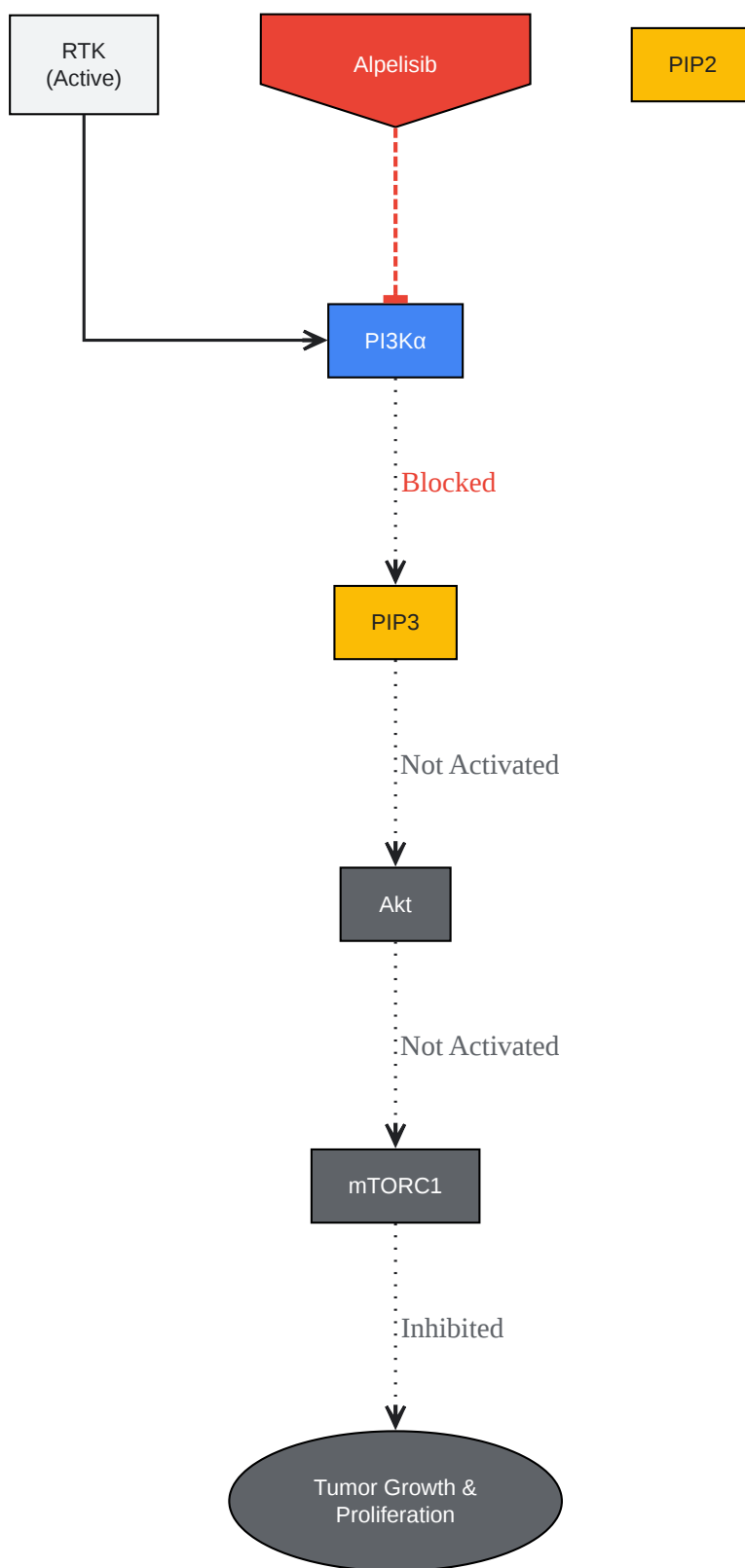
Class IA PI3Ks, which are most frequently implicated in cancer, are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[3] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger, phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.[4]

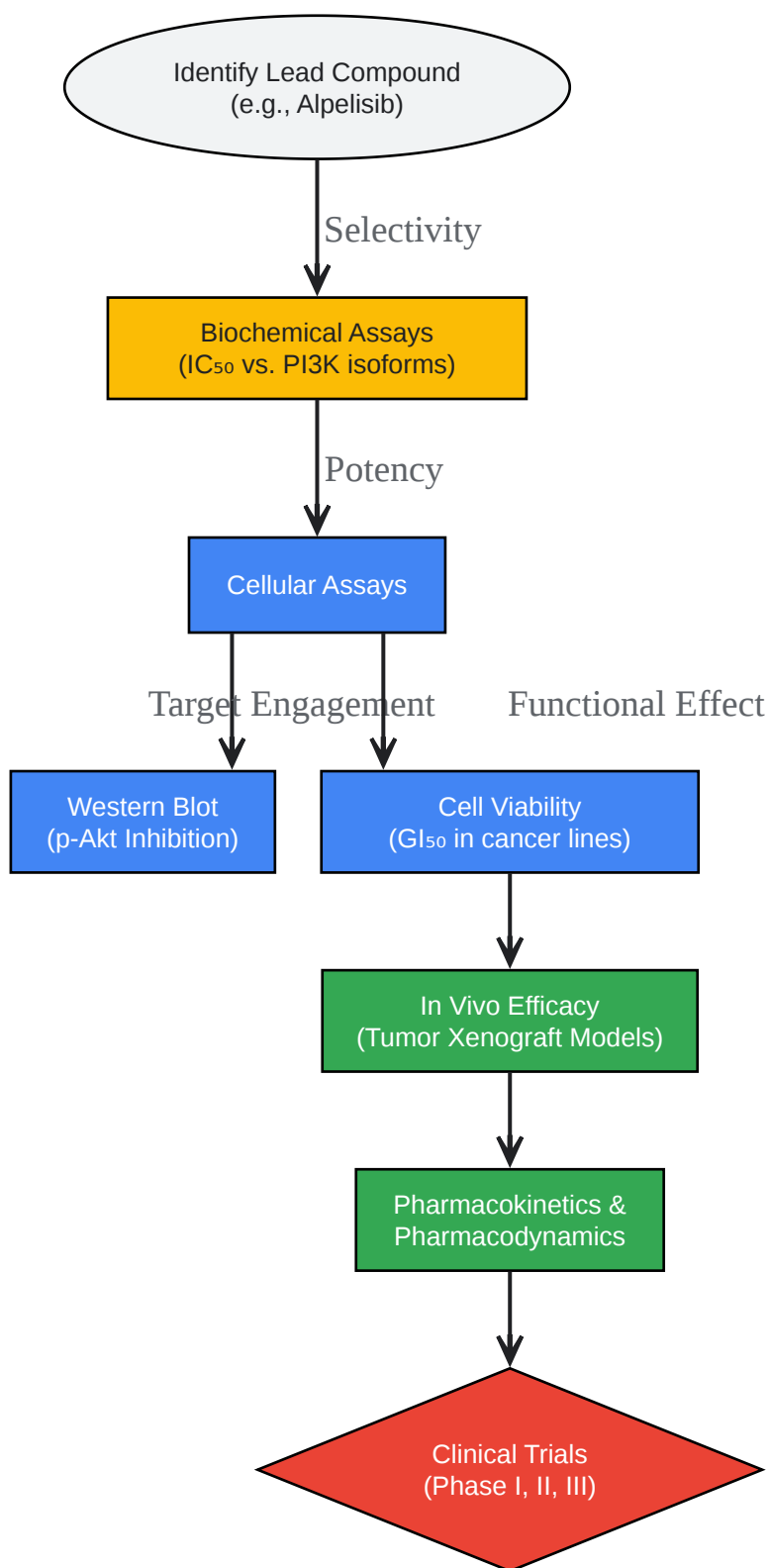
This recruitment to the cell membrane facilitates the phosphorylation and activation of Akt by other kinases. Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

- **Activation of mTORC1:** Akt can activate mTOR complex 1 (mTORC1), a master regulator of protein synthesis, which in turn phosphorylates S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) to promote cell growth and proliferation.[5]
- **Inhibition of Apoptosis:** Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival.
- **Metabolic Regulation:** The pathway plays a significant role in glucose metabolism and other anabolic processes.

The tumor suppressor PTEN (Phosphatase and Tensin Homolog) is the primary negative regulator of this pathway, functioning by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[1] In many cancers, loss-of-function mutations in PTEN or gain-of-function mutations in PIK3CA (the gene encoding the p110 α catalytic subunit) lead to hyperactivation of the pathway, driving tumorigenesis.[6]







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